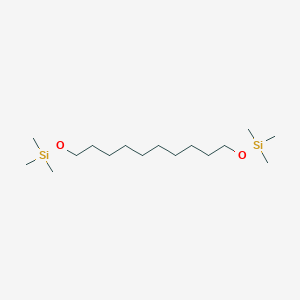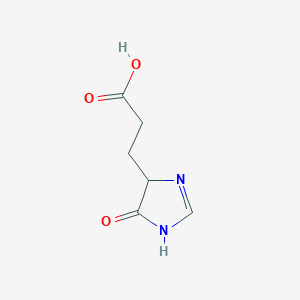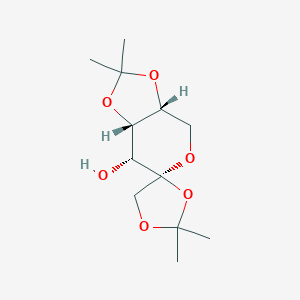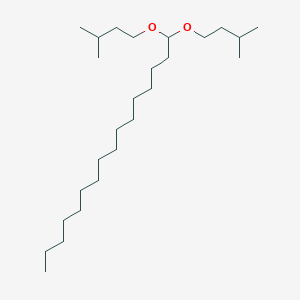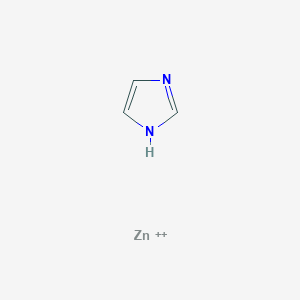
2-Mercapto-4,6,6-trimethylthiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4,6,6-trimethylthiazine, also known as TMT, is a sulfur-containing organic compound that has been extensively studied for its biochemical and physiological effects. TMT is commonly used as a tool to model anxiety-like behavior in rodents and has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
Mecanismo De Acción
The exact mechanism of action of 2-Mercapto-4,6,6-trimethylthiazine is not fully understood, but it is thought to act as a potent odorant that activates the vomeronasal organ (VNO), a specialized sensory organ located in the nasal cavity. Activation of the VNO leads to the activation of the HPA axis, resulting in the release of stress hormones such as corticosterone.
Biochemical and Physiological Effects:
2-Mercapto-4,6,6-trimethylthiazine has been shown to induce a variety of biochemical and physiological effects in rodents, including increased levels of corticosterone, altered levels of neurotransmitters such as dopamine and serotonin, and changes in gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Mercapto-4,6,6-trimethylthiazine in lab experiments is its ability to reliably induce anxiety-like behavior in rodents. However, 2-Mercapto-4,6,6-trimethylthiazine has some limitations, including the fact that it may not accurately model all aspects of anxiety and stress in humans. Additionally, the use of 2-Mercapto-4,6,6-trimethylthiazine in experiments requires careful consideration of ethical concerns related to animal welfare.
Direcciones Futuras
There are several future directions for research on 2-Mercapto-4,6,6-trimethylthiazine. One area of interest is the development of new and more selective odorants that can be used to activate specific neuronal pathways in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Mercapto-4,6,6-trimethylthiazine on the HPA axis and other neuroendocrine systems. Finally, research is needed to determine the potential therapeutic applications of 2-Mercapto-4,6,6-trimethylthiazine and related compounds in the treatment of anxiety and stress-related disorders.
Métodos De Síntesis
2-Mercapto-4,6,6-trimethylthiazine can be synthesized through a variety of methods, including the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium hydrosulfide or the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium sulfide in the presence of sodium hydroxide. The resulting product is purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Mercapto-4,6,6-trimethylthiazine has been extensively used in scientific research to model anxiety-like behavior in rodents. It has been shown to induce a variety of behavioral and physiological changes, including increased locomotor activity, decreased social interaction, and altered levels of stress hormones such as corticosterone.
Propiedades
Número CAS |
17374-21-9 |
|---|---|
Nombre del producto |
2-Mercapto-4,6,6-trimethylthiazine |
Fórmula molecular |
C7H11NS2 |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
4,6,6-trimethyl-3H-1,3-thiazine-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5-4-7(2,3)10-6(9)8-5/h4H,1-3H3,(H,8,9) |
Clave InChI |
DLBJODXBDQMKRQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(SC(=N1)S)(C)C |
SMILES |
CC1=CC(SC(=S)N1)(C)C |
SMILES canónico |
CC1=CC(SC(=S)N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



